molecular formula C5H5FN2O6 B093250 2-Fluoro-2,2-dinitroethyl acrylate CAS No. 16544-21-1

2-Fluoro-2,2-dinitroethyl acrylate

Cat. No. B093250
CAS RN: 16544-21-1
M. Wt: 208.1 g/mol
InChI Key: SVLVXRRQKCWWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2,2-dinitroethyl acrylate (FDNEA) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a derivative of acrylate, a common building block in organic chemistry. FDNEA has been studied for its ability to act as a nitric oxide (NO) donor, and its potential to modulate the immune system.

Mechanism Of Action

2-Fluoro-2,2-dinitroethyl acrylate acts as a nitric oxide donor, releasing NO in a controlled manner. Nitric oxide is an important signaling molecule in the body, involved in a variety of physiological processes such as vasodilation, neurotransmission, and immune response. By releasing NO, 2-Fluoro-2,2-dinitroethyl acrylate can modulate these processes and potentially have therapeutic effects.

Biochemical And Physiological Effects

2-Fluoro-2,2-dinitroethyl acrylate has been shown to increase the production of cytokines, which are important in the regulation of immune responses. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of 2-Fluoro-2,2-dinitroethyl acrylate.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Fluoro-2,2-dinitroethyl acrylate in lab experiments is its ability to release NO in a controlled manner. This allows for precise modulation of physiological processes and can potentially lead to therapeutic applications. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 2-Fluoro-2,2-dinitroethyl acrylate. One area of interest is its potential use in immunotherapy for cancer treatment. Additionally, further investigation into its ability to modulate immune responses may lead to new treatments for autoimmune diseases. Finally, continued research into the synthesis and properties of 2-Fluoro-2,2-dinitroethyl acrylate may lead to improved methods for its production and potential applications in other areas of research.

Synthesis Methods

2-Fluoro-2,2-dinitroethyl acrylate can be synthesized through a multi-step process involving the reaction of acrylate with various reagents to produce the desired product. One such method involves the reaction of acrylate with fluorine gas and nitric acid, followed by distillation to isolate the final product.

Scientific Research Applications

2-Fluoro-2,2-dinitroethyl acrylate has been studied for its potential use in scientific research, particularly in the fields of immunology and cancer research. It has been shown to modulate the immune system by increasing the production of cytokines, which are important in the regulation of immune responses. Additionally, 2-Fluoro-2,2-dinitroethyl acrylate has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis (cell death) in cancer cells.

properties

CAS RN

16544-21-1

Product Name

2-Fluoro-2,2-dinitroethyl acrylate

Molecular Formula

C5H5FN2O6

Molecular Weight

208.1 g/mol

IUPAC Name

(2-fluoro-2,2-dinitroethyl) prop-2-enoate

InChI

InChI=1S/C5H5FN2O6/c1-2-4(9)14-3-5(6,7(10)11)8(12)13/h2H,1,3H2

InChI Key

SVLVXRRQKCWWRO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Canonical SMILES

C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Other CAS RN

16544-21-1

Origin of Product

United States

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